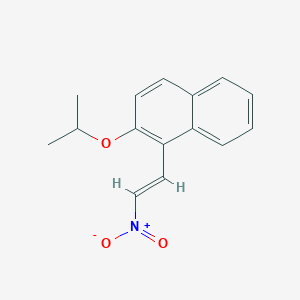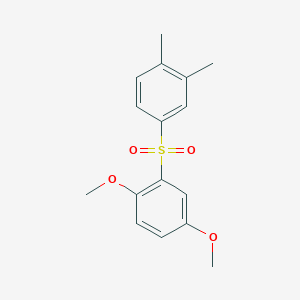
2-isopropoxy-1-(2-nitrovinyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropoxy-1-(2-nitrovinyl)naphthalene is a chemical compound that belongs to the class of organic compounds known as nitrovinylbenzenes. This compound has been the subject of extensive scientific research due to its potential applications in a variety of fields, including medicine, agriculture, and materials science. In
Applications De Recherche Scientifique
2-isopropoxy-1-(2-nitrovinyl)naphthalene has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a drug and destroy cancer cells.
In agriculture, this compound has been studied for its ability to inhibit the growth of plant pathogens such as fungi and bacteria. It has also been shown to have herbicidal properties, making it a potential candidate for use as a weed killer.
In materials science, this compound has been investigated for its potential use in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties make it a promising candidate for use in these applications.
Mécanisme D'action
The mechanism of action of 2-isopropoxy-1-(2-nitrovinyl)naphthalene varies depending on the application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and inhibiting DNA synthesis. In agriculture, it inhibits the growth of plant pathogens by disrupting their cell membranes and interfering with their metabolic processes. In materials science, it acts as a semiconductor, allowing for the flow of electrons and holes through the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the application. In medicine, it has been shown to induce cell death in cancer cells, while having little to no effect on healthy cells. In agriculture, it has been shown to inhibit the growth of plant pathogens and weeds, while having minimal impact on non-target organisms. In materials science, it has been shown to have unique electronic properties that make it a promising candidate for use in electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-isopropoxy-1-(2-nitrovinyl)naphthalene in lab experiments include its ability to selectively target cancer cells, its broad-spectrum activity against plant pathogens and weeds, and its unique electronic properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 2-isopropoxy-1-(2-nitrovinyl)naphthalene. In medicine, further studies could explore its potential use in combination with other anticancer drugs or as a treatment for other diseases. In agriculture, research could focus on developing more effective formulations of the compound for use as a herbicide or fungicide. In materials science, research could focus on optimizing the electronic properties of the compound for use in electronic devices. Additionally, further studies could explore the potential side effects of the compound and its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 2-isopropoxy-1-(2-nitrovinyl)naphthalene involves the reaction of 2-nitrovinylbenzene with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic addition mechanism, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11(2)19-15-8-7-12-5-3-4-6-13(12)14(15)9-10-16(17)18/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHXMGBSIYJPHF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)
![methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5835296.png)

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)

![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)


![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)
